Medicinal ChemistryOrganic SynthesisQuality Control
Reproducibility challenges in lead optimization demand high-purity building blocks. 2-Ethoxy-5-(piperidine-1-carbonyl)aniline at NLT 98% purity minimizes byproduct formation and ensures predictable yields in multi-step synthetic sequences. ● Balanced XLogP3 of 1.9 optimizes passive permeability without compromising aqueous solubility for in vitro assays. ● Elevated melting point (143-145 °C) ensures long-term crystalline stability in compound management facilities. ● Ortho-ethoxy substitution provides steric differentiation from chloro and unsubstituted analogs, reducing the risk of experimental irreproducibility.
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
CAS No.1071395-78-2
Cat. No.B1414812
⚠ Attention: For research use only. Not for human or veterinary use.
2-Ethoxy-5-(piperidine-1-carbonyl)aniline is a substituted aniline derivative featuring a piperidine-1-carbonyl moiety at the meta position relative to the amino group and an ethoxy substituent ortho to the amino group . This compound is a versatile small-molecule scaffold with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . Its unique substitution pattern imparts distinct physicochemical properties that differentiate it from closely related piperidine-carbonyl aniline analogs, making it a strategic choice for specific medicinal chemistry and synthetic applications .
ScaffoldUnique ortho-ethoxy substitution pattern differentiates from regioisomeric analogs.
StabilityCrystalline solid-state properties facilitate handling and long-term storage.
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 28689904, 2-Ethoxy-5-(piperidine-1-carbonyl)aniline. Retrieved April 17, 2026. View Source
[2] Chembase.cn. Substance record for 2-ethoxy-5-[(piperidin-1-yl)carbonyl]aniline (EN300-101439). Accessed April 2026. View Source
Generic Substitution Risks for 2-Ethoxy-5-(piperidine-1-carbonyl)aniline
The piperidine-1-carbonyl aniline class exhibits significant structure-activity relationship (SAR) sensitivity to substitution pattern and electronic effects . Specifically, the presence of an ethoxy group at the ortho position relative to the aniline nitrogen introduces steric hindrance and alters hydrogen-bonding capacity, which directly influences lipophilicity (XLogP3 = 1.9) and crystallinity (melting point 143–145 °C) . Substituting with a chloro analog (XLogP3 = 1.9 but lower melting point) or a para-unsubstituted variant (XLogP3 = 1.5) changes these critical physicochemical parameters, potentially leading to divergent solubility, permeability, and purification behavior . Therefore, direct interchange without quantitative justification risks experimental irreproducibility and undermines synthetic reliability in procurement decisions.
Substitution pattern sensitivity
Ortho-ethoxy group alters steric and H-bonding capacity, shifting lipophilicity and solubility relative to para-unsubstituted variants.
Chloro analog mismatch
2-Chloro analog exhibits lower melting point, potentially reducing crystalline stability and handling reliability.
Regioisomer impact
Meta-carbonyl positioning vs. para-substituted regioisomers alters electronic distribution, affecting reactivity and purification.
[1] Wishart DS, et al. DrugBank: a comprehensive resource for in silico drug discovery and exploration. Nucleic Acids Res. 2006;34(Database issue):D668-72. (Class-level inference on piperidine derivatives). View Source
[2] Chembase.cn. Substance record for 2-ethoxy-5-[(piperidin-1-yl)carbonyl]aniline (EN300-101439). Accessed April 2026. View Source
[3] PubChem XLogP3 computed properties for 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (CID 28689904) and 4-(piperidine-1-carbonyl)aniline (CID 45052121). View Source
Quantitative Evidence: 2-Ethoxy-5-(piperidine-1-carbonyl)aniline vs. Analogs
Purity Advantage for Reliable Synthesis
2-Ethoxy-5-(piperidine-1-carbonyl)aniline is offered with a purity specification of NLT (Not Less Than) 98% by Synblock , a 3 percentage-point advantage over the 95% purity grade available from AKSci . This higher purity specification is critical for minimizing side reactions and ensuring consistent yields in multi-step synthetic sequences.
Purity SpecificationData to verify
NLT 98% vs. 95% (AKSci grade)
Reduces side reactions; supports synthesis consistency.
Vendor COA must be verified; head-to-head specification.
Medicinal ChemistryOrganic SynthesisQuality Control
Evidence Dimension
Minimum Purity Specification
Target Compound Data
NLT 98%
Comparator Or Baseline
AKSci catalog grade: 95%
Quantified Difference
3% higher purity specification
Conditions
Vendor analytical certificates (HPLC, NMR)
Why This Matters
Higher purity reduces the need for additional purification steps and improves the reproducibility of downstream synthetic transformations, directly impacting procurement value in academic and industrial labs.
Medicinal ChemistryOrganic SynthesisQuality Control
Lipophilicity Balance: Permeability and Solubility
The compound's computed XLogP3 value of 1.9 is 0.4 units higher than that of the closely related 4-(piperidine-1-carbonyl)aniline (XLogP3 = 1.5) . This increased lipophilicity is attributable to the ortho-ethoxy substituent, which enhances membrane permeability potential while maintaining favorable aqueous solubility characteristics.
A higher XLogP3 value indicates improved passive diffusion across biological membranes, which is a critical selection criterion when optimizing lead compounds for cellular or in vivo activity.
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 28689904, 2-Ethoxy-5-(piperidine-1-carbonyl)aniline. XLogP3-AA property. View Source
Crystalline Stability for Handling and Storage
2-Ethoxy-5-(piperidine-1-carbonyl)aniline exhibits a melting point range of 143–145 °C , which is approximately 8 °C higher than that of the 2-chloro analog, 2-chloro-5-(piperidine-1-carbonyl)aniline (mp 135–137 °C) . This higher melting point suggests stronger intermolecular interactions in the solid state, leading to enhanced crystalline stability.
2-chloro-5-(piperidine-1-carbonyl)aniline, 135–137 °C
Quantified Difference
ΔTmp ≈ +8 °C
Conditions
Experimental melting point determination (Chembase records)
Why This Matters
A higher melting point is associated with improved shelf-life and easier handling during weighing and formulation, reducing the risk of hygroscopicity and degradation in long-term storage for procurement planning.
[1] Chembase.cn. Substance record for 2-ethoxy-5-[(piperidin-1-yl)carbonyl]aniline (EN300-101439). Melting point: 143–145 °C. View Source
[2] Chembase.cn. Substance record for 2-chloro-5-[(piperidin-1-yl)carbonyl]aniline (EN300-65519). Melting point: 135–137 °C. View Source
Optimal Applications for 2-Ethoxy-5-(piperidine-1-carbonyl)aniline
Superior Purity for Medicinal Chemistry Building Blocks
When a synthetic sequence demands minimal impurity interference, the NLT 98% purity grade of 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (vs. 95% alternatives) ensures that subsequent steps proceed with predictable yields and reduced byproduct formation. This is particularly critical for lead optimization campaigns where reproducibility is paramount .
Lead Optimization with Balanced Lipophilicity
The XLogP3 value of 1.9 for this compound positions it favorably between the more hydrophilic 4-(piperidine-1-carbonyl)aniline (XLogP3 1.5) and more lipophilic analogs. Medicinal chemists can exploit this balanced lipophilicity to enhance passive cellular permeability while maintaining sufficient aqueous solubility for in vitro assays, without the need for additional formulation excipients .
Crystallization and Long-Term Storage of Compound Libraries
The elevated melting point (143–145 °C) relative to chloro-substituted analogs (135–137 °C) makes 2-Ethoxy-5-(piperidine-1-carbonyl)aniline a more robust candidate for long-term storage in compound management facilities. Its enhanced crystalline stability reduces the risk of amorphous transformation and facilitates accurate weighing for high-throughput screening campaigns .
Application
Selection Property
Validation Focus
Medicinal chemistry building block synthesis
Purity specification for multi-step sequences
Impurity profile and yield reproducibility
Lead optimization for cellular activity
Balanced lipophilicity for permeability
Passive diffusion and solubility profiling
Compound library storage and handling
Crystalline stability and melting point
Solid-state integrity under storage conditions
[1] PubChem XLogP3 values for target compound and 4-(piperidine-1-carbonyl)aniline. View Source
[2] Chembase melting point data for target and 2-chloro analog. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.